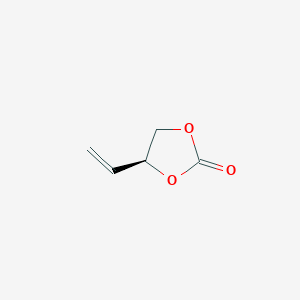
(S)-4-Ethenyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Ethenyl-1,3-dioxolan-2-one is an organic compound characterized by its unique structure, which includes a dioxolane ring with an ethenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethenyl-1,3-dioxolan-2-one typically involves the reaction of ethylene oxide with carbon dioxide in the presence of a suitable catalyst. This reaction forms a cyclic carbonate, which can then be functionalized to introduce the ethenyl group. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. Catalysts such as zinc or magnesium-based compounds are commonly used to facilitate the reaction. The process is designed to be scalable, allowing for the production of large quantities of the compound for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Ethenyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted dioxolanes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-4-Ethenyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of (S)-4-Ethenyl-1,3-dioxolan-2-one involves its interaction with various molecular targets, depending on its application. In biological systems, its derivatives may interact with enzymes or receptors, leading to specific biological effects. The compound’s reactivity is largely determined by the presence of the ethenyl group and the dioxolane ring, which can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Carbonate: A similar cyclic carbonate without the ethenyl group.
Propylene Carbonate: Another cyclic carbonate with a different substituent group.
Vinyl Carbonate: A compound with a similar ethenyl group but a different ring structure.
Uniqueness
(S)-4-Ethenyl-1,3-dioxolan-2-one is unique due to the combination of the ethenyl group and the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C5H6O3 |
|---|---|
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
(4S)-4-ethenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2/t4-/m0/s1 |
Clé InChI |
BJWMSGRKJIOCNR-BYPYZUCNSA-N |
SMILES isomérique |
C=C[C@H]1COC(=O)O1 |
SMILES canonique |
C=CC1COC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















